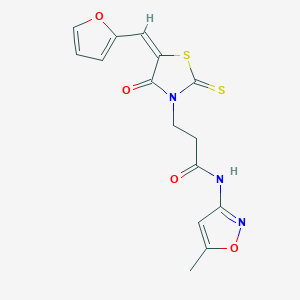

(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-methylisoxazol-3-yl)propanamide

Description

The compound “(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-methylisoxazol-3-yl)propanamide” is a structurally complex thiazolidinone derivative. Its core structure consists of a 4-oxo-2-thioxothiazolidin-3-yl scaffold fused with a furan-2-ylmethylene group at the 5-position. The propanamide side chain is substituted with a 5-methylisoxazol-3-yl group at the N-terminus.

Properties

IUPAC Name |

3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4S2/c1-9-7-12(17-22-9)16-13(19)4-5-18-14(20)11(24-15(18)23)8-10-3-2-6-21-10/h2-3,6-8H,4-5H2,1H3,(H,16,17,19)/b11-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHSOTSHDSWJRAH-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NO1)NC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-methylisoxazol-3-yl)propanamide is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, including cytotoxicity, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound features a thiazolidinone core with a furan moiety and an isoxazole side chain, which are known to enhance biological activity. The structural formula can be summarized as follows:

Anticancer Activity

Recent studies have demonstrated that thiazolidinone derivatives, including the target compound, exhibit significant anticancer properties . The compound has been tested against various cancer cell lines, revealing promising results in inducing apoptosis and inhibiting cell proliferation.

- Cytotoxicity : In vitro assays have shown that the compound exhibits cytotoxic effects with IC50 values ranging from 0.42 µM to 1.39 µM across different cancer cell lines such as leukemia and ovarian cancer . The most sensitive cell lines were found to have IC50 values as low as 0.42 µM, indicating strong antiproliferative activity.

- Mechanisms of Action : The anticancer effects are attributed to the induction of reactive oxygen species (ROS), which leads to oxidative stress and subsequent apoptosis . Notably, compounds structurally related to the target compound have shown increased ROS levels in treated cells compared to controls.

Antimicrobial Activity

The compound also exhibits antimicrobial properties , which have been explored through various assays:

- Bacterial Inhibition : Studies indicate that derivatives of thiazolidinones show significant antibacterial activity against a range of pathogens including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported as low as 0.015 µg/mL .

- Mechanism of Action : The antimicrobial action is believed to involve inhibition of bacterial DNA gyrase and other kinases, disrupting essential cellular processes .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of thiazolidinone derivatives:

| Structural Feature | Activity Implication |

|---|---|

| Furan moiety | Enhances antiproliferative activity |

| Isoxazole group | Contributes to antimicrobial properties |

| Thiazolidinone core | Central to cytotoxic effects |

Research indicates that modifications in the functional groups attached to the thiazolidinone framework significantly influence both anticancer and antimicrobial activities .

Case Studies

- Leukemia Cell Lines : A study involving various thiazolidinone derivatives demonstrated that compounds similar to the target compound induced apoptosis in human leukemia cell lines through ROS generation and cell cycle arrest .

- Melanoma Models : In models using B16F10 mouse melanoma cells, derivatives showed a reduction in tyrosinase levels, an enzyme crucial for melanin production, suggesting potential applications in skin cancer therapies .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiazolidinones exhibit antimicrobial properties. The presence of furan and isoxazole groups in (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-methylisoxazol-3-yl)propanamide may enhance its effectiveness against bacteria and fungi. Preliminary studies suggest that this compound could inhibit the growth of specific pathogens, making it a candidate for developing new antimicrobial agents.

Anti-inflammatory Properties

Thiazolidinone derivatives are also noted for their anti-inflammatory effects. The unique combination of functional groups in this compound may allow it to modulate inflammatory pathways effectively. Investigations into similar compounds have shown their potential to inhibit pro-inflammatory cytokines, suggesting that (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-methylisoxazol-3-yl)propanamide could be beneficial in treating inflammatory diseases .

Anticancer Potential

The compound's structural features may contribute to its anticancer activity. Research on thiazolidinones has demonstrated their ability to inhibit certain enzymes involved in cancer pathways. Computational studies predict that (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-methylisoxazol-3-yl)propanamide could bind effectively to targets associated with tumor growth and proliferation . In vitro assays are necessary to validate these predictions and explore the compound's efficacy against various cancer cell lines.

Synthesis and Mechanism of Action

The synthesis of (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-methylisoxazol-3-yl)propanamide typically involves multi-step organic reactions tailored to optimize yield and purity. The mechanism of action remains under investigation; however, similar compounds have been shown to interact with biological targets through enzyme inhibition or receptor modulation .

Chemical Reactions Analysis

Thiazolidinone Core Formation

The thiazolidinone ring is synthesized via a dithiocarbamate intermediate, where amino acids react with carbon disulfide and alkyl halides. For example, D,L-valine undergoes condensation with carbon disulfide and ethyl bromide to form the thiazolidinone skeleton .

Mechanism :

-

Amino acid activation : Reaction with carbon disulfide forms a dithiocarbamate intermediate.

-

Alkylation : Ethyl bromide introduces the alkyl group, followed by cyclization to form the thiazolidinone ring.

Furan-Methylene Bridge Installation

The furan-methylene bridge is introduced via a Michael addition or Knoevenagel condensation , as seen in related compounds . For example:

-

3-phenylquinoxalin-2(1H)-one reacts with acrylic acid derivatives in a chemoselective Michael addition to form substituted quinoxalines .

-

Les-3331 uses (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal in a condensation reaction to install the propenylidene bridge .

Propanamide Coupling

The propanamide group is attached via amide bond formation , utilizing coupling reagents. For instance, in N-(3-hydroxyphenyl)propanamide , amide coupling involves activating the carboxylic acid with HATU/EDCl and reacting with the amine .

Mechanism :

-

Activation : Propanoic acid is activated using a coupling agent (e.g., HATU).

-

Coupling : The activated intermediate reacts with 5-methylisoxazol-3-yl amine to form the amide bond.

Table 2: Characterization Techniques

Research Findings

-

Antiproliferative Activity : Related thiazolidinones (e.g., Les-3331) show potent antiproliferative effects in breast cancer cells (MCF-7, MDA-MB-231), likely via mitochondrial membrane potential disruption and apoptosis induction .

-

Mechanism Insights : Docking studies suggest binding to active sites with phenyl rings in S1 pockets and amino acid chains in S2 pockets .

-

Stereochemical Control : The (E)-configuration is critical for bioactivity, influenced by reaction conditions during bridge formation .

Comparison with Similar Compounds

Structural and Functional Insights:

Substituent Effects on Lipophilicity :

The 5-methylisoxazol-3-yl group introduces a methyl substituent on the isoxazole ring, likely increasing lipophilicity compared to the pyridin-2-yl analog. This could enhance membrane permeability but reduce aqueous solubility .

Electron-Deficient vs. Electron-Rich Moieties :

The pyridin-2-yl group is aromatic and moderately basic, while the 5-methylisoxazol-3-yl group is an electron-deficient heterocycle. This difference may influence binding interactions with biological targets, such as enzymes or receptors .

Bioactivity Hypotheses: Thiazolidinone derivatives are known for diverse pharmacological activities. The isoxazole variant’s properties remain unstudied, highlighting a gap in current research .

Table 2: Theoretical Pharmacokinetic Comparison

| Parameter | Target Compound (5-methylisoxazol-3-yl) | Pyridin-2-yl Analog |

|---|---|---|

| LogP (Predicted) | ~2.8 (higher lipophilicity) | ~2.5 |

| Hydrogen Bond Donors | 2 | 2 |

| Hydrogen Bond Acceptors | 7 | 6 |

Q & A

Basic: What are the common synthetic strategies for preparing thioxothiazolidinone derivatives like this compound?

The synthesis typically involves coupling a thioxothiazolidinone core with functionalized aromatic or heteroaromatic groups. For example, describes a method using triethylamine (Et₃N) in DMF-H₂O to facilitate condensation reactions between amino acids and isothiocyanates, forming thioxoimidazolidinone scaffolds . Similarly, the target compound’s isoxazole moiety (5-methylisoxazol-3-yl) can be introduced via amidation or nucleophilic substitution, as seen in sulfamethoxazole derivative syntheses using HBTU as a coupling agent .

Advanced: How can reaction conditions be optimized to improve yield and purity for the propanamide linker formation?

Optimization may involve Design of Experiments (DoE) to evaluate factors like solvent polarity, temperature, and catalyst loading. highlights flow chemistry techniques for precise control of reaction parameters (e.g., residence time, mixing efficiency), which reduce side reactions and improve reproducibility in complex syntheses . Additionally, emphasizes the use of trifluoroacetic acid (TFA) for selective deprotection of trityl groups without degrading the thiazolidinone core, ensuring high purity .

Basic: What spectroscopic methods are essential for characterizing this compound?

Standard techniques include:

- ¹H/¹³C NMR : To confirm the presence of the furan methylene group (δ ~6.5–7.5 ppm for aromatic protons) and the thioxothiazolidinone carbonyl (δ ~170–175 ppm) .

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (C=S stretching) validate the thioxothiazolidinone ring .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion and fragmentation patterns .

Advanced: How can single-crystal X-ray diffraction resolve ambiguities in structural elucidation?

Single-crystal X-ray analysis provides definitive confirmation of stereochemistry and bond geometry. For example, used this method to resolve the E-configuration of a furan-methylene group in a similar thiazolidinone derivative, ensuring accurate assignment of double-bond geometry . This technique is critical when NMR data alone are insufficient due to overlapping signals or dynamic effects.

Basic: What biological activities are associated with thioxothiazolidinone-isoxazole hybrids?

These hybrids are often explored for enzyme inhibition (e.g., anti-inflammatory or anticancer targets). notes that isoxazole-thiophene derivatives exhibit activity in pathways involving cyclooxygenase (COX) or kinase inhibition, suggesting potential mechanisms for the target compound . further supports this with sulfamethoxazole derivatives showing antiproliferative effects via thymidylate synthase inhibition .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

SAR studies may focus on:

- Core Modifications : Replacing the furan with other heterocycles (e.g., thiophene) to alter electronic properties .

- Side-Chain Optimization : Varying the propanamide linker’s length or substituents to improve bioavailability, as demonstrated in for quinazolinone derivatives .

- Pharmacophore Mapping : Computational docking studies (e.g., using AutoDock) can predict binding interactions with target proteins like COX-2 or EGFR .

Basic: How should researchers handle discrepancies in spectral data during structural validation?

Discrepancies (e.g., unexpected NMR shifts) may arise from tautomerism or impurities. recommends using 2D NMR (COSY, HSQC) to resolve ambiguous proton-carbon correlations . Cross-validation with alternative techniques (e.g., IR or X-ray) is critical, as highlighted in .

Advanced: What strategies mitigate stability issues during storage or biological assays?

- pH Control : Store the compound in anhydrous DMSO or lyophilized form to prevent hydrolysis of the thioxothiazolidinone ring .

- Light Sensitivity : Use amber vials to avoid photodegradation of the furan or isoxazole moieties .

- Thermal Stability : Differential scanning calorimetry (DSC) can identify decomposition temperatures, guiding storage at −20°C for long-term stability .

Basic: What solvents and conditions are suitable for solubility testing?

The compound’s solubility depends on polarity:

- Polar Solvents : DMSO or DMF for biological assays ( uses DMSO for in vitro testing) .

- Aqueous Buffers : Use co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) for in vivo studies, as described in for similar amides .

Advanced: How can computational modeling predict metabolic pathways or toxicity?

Tools like Schrödinger’s ADMET Predictor or SwissADME can simulate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.